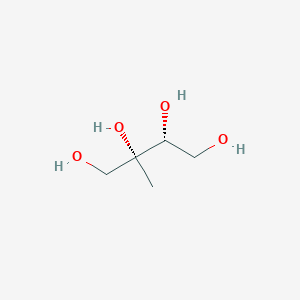

(2R,3R)-2-甲基丁烷-1,2,3,4-四醇

描述

Synthesis Analysis

The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol involves racemates and enantiomerically enriched materials to investigate its physical phase state and its behavior in the atmosphere, particularly in relation to SOAs. Differential scanning calorimetry revealed subambient glass transition temperatures, indicating variations in physical state under different atmospheric conditions (Lessmeier et al., 2018).

Molecular Structure Analysis

Structural analysis through computational methods and X-ray crystallography shows that (2R,3R)-2-methylbutane-1,2,3,4-tetrol has a relatively rigid anti-conformation. The hydroxy groups are oriented syn and connected through a cyclic, homodromic arrangement of O–H bonds, stabilized by 1,3-hydrogen bonding interactions (Barton et al., 2013).

Chemical Reactions and Properties

This compound forms inclusion complexes selectively with pyridine and 3- and 4-methylpyridine from mixtures, showcasing its potential as a selective host compound for chemical separations and synthesis applications. Its ability to form stable complexes with these substances is detailed through thermal analyses and X-ray diffraction (Barton et al., 2013).

Physical Properties Analysis

The physical state of (2R,3R)-2-methylbutane-1,2,3,4-tetrol in pure and mixed aerosols has been extensively studied, revealing a liquid-like state at moderate to high relative humidity in the lower troposphere. However, it assumes a semisolid or glassy state at upper tropospheric conditions, especially at low relative humidity. These findings are critical for understanding the behavior of isoprene-derived SOA particles under various atmospheric conditions (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, such as its reactivity and interaction with other compounds, are highlighted by its inclusion behavior and the formation of complexes with specific guests. This demonstrates its potential as a versatile agent in chemical synthesis and the formation of structured materials (Barton et al., 2013).

科学研究应用

Renin Inhibitory Peptides: 这种化合物在制备肾素抑制肽中起到中间体的作用,有助于药物化学(Thaisrivongs et al., 1987)。

Asymmetric Synthesis: 它作为不对称合成中有价值的试剂,用于有机硼酸酯和其他不对称合成中间体的合成(Berg, Eichenauer, & Pietruszka, 2012)。

Atmospheric Aerosol Composition: 合成(2R,3R)-2-甲基丁烷-1,2,3,4-四醇有助于了解大气气溶胶的组成(Moen, Ruud, & Anthonsen, 2007)。

Host-Guest Chemistry: 这种化合物对含氨基的环状有机化合物显示出增强的选择性,表明在通过主客体化学纯化各种化合物方面具有潜力(Barton, Dorfling, & Hosten, 2019)。

Green Chemistry Methods: 它在不对称有机合成中具有多种应用,并且可以使用绿色化学方法合成(Hu & Shan, 2020)。

Complexation with Various Compounds: 它与环己酮、甲基环己酮、吡啶、甲基吡啶和甲酚异构体等各种化合物形成络合物,展示了其在主客体相互作用中的多功能性(Barton et al., 2015; Barton, Dorfling, & Hosten, 2017; Barton, Caira, Hosten, & Mccleland, 2013; Dorfling & Barton, 2019)。

Methylcitrate Cycle Research: 与相关化合物的立体控制合成,如(2R,3S)-2-甲基异柠檬酸酯,在生物研究中具有重要意义,特别是在甲基柠檬酸酯循环中(Darley et al., 2003)。

Marker for Secondary Organic Aerosols: 它作为异戊二烯衍生的次生有机气溶胶的标记化合物,特别在热带地区具有相关性(Lessmeier, Dette, Godt, & Koop, 2018)。

属性

IUPAC Name |

(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

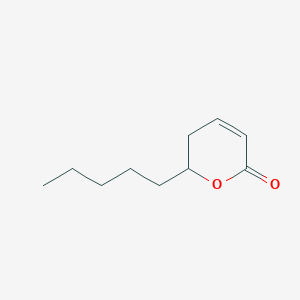

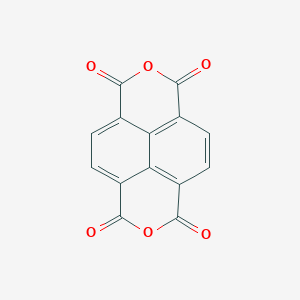

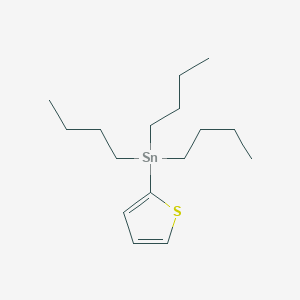

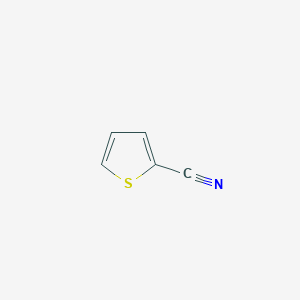

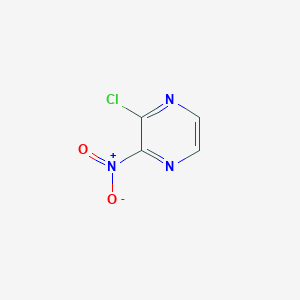

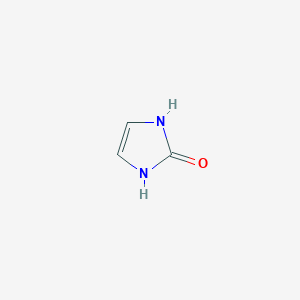

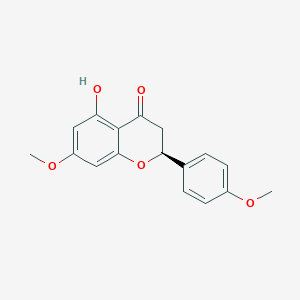

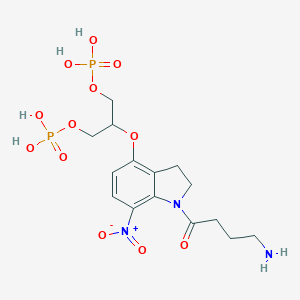

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)